Home > Products > Screening Compounds P94721 > 4-amino-N-(3,4-dimethylphenyl)benzamide
4-amino-N-(3,4-dimethylphenyl)benzamide - 97042-51-8

4-amino-N-(3,4-dimethylphenyl)benzamide

Catalog Number: EVT-2728582
CAS Number: 97042-51-8
Molecular Formula: C15H16N2O
Molecular Weight: 240.306
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-amino-N-(3,4-dimethylphenyl)benzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of an amino group and a dimethyl-substituted phenyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its biological activity.

Source and Classification

This compound is classified under the category of aromatic amines and benzamides. It can be synthesized through various chemical methods, which often involve the modification of existing aromatic compounds. The presence of the amino group enhances its reactivity and biological properties, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 4-amino-N-(3,4-dimethylphenyl)benzamide typically involves several steps:

  1. Starting Materials: The synthesis generally begins with 3,4-dimethylbenzoic acid or its derivatives.
  2. Formation of Benzamide: The carboxylic acid is converted to the corresponding benzamide through reaction with ammonia or amines.
  3. Amination: The introduction of the amino group can be achieved via reduction methods or direct amination using reagents such as sodium borohydride or lithium aluminum hydride.
  4. Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Technical Details

The specific reaction conditions, such as temperature, solvent choice (often dimethyl sulfoxide or methanol), and reaction time, are critical for optimizing yield and purity. For instance, reactions may require heating under reflux conditions to facilitate the conversion of intermediates to the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-amino-N-(3,4-dimethylphenyl)benzamide is C11H14N2OC_{11}H_{14}N_{2}O. The structure features:

  • An aromatic ring from the benzamide backbone.
  • A dimethyl substitution on the phenyl ring at positions 3 and 4.
  • An amino group attached to the benzamide nitrogen.

The molecular structure can be represented as follows:

Structure C6H4(N(C6H3(CH3)2)C O )NH2\text{Structure }\text{C}_6\text{H}_4(\text{N}(\text{C}_6\text{H}_3(\text{CH}_3)_2)\text{C O })\text{NH}_2

The compound's geometry can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into the functional groups and their interactions.

Chemical Reactions Analysis

Reactions and Technical Details

4-amino-N-(3,4-dimethylphenyl)benzamide can participate in various chemical reactions:

  1. Acylation Reactions: The amino group can react with acyl chlorides to form amides.
  2. N-Alkylation: The amino group can undergo alkylation with alkyl halides under basic conditions.
  3. Condensation Reactions: It may also react with aldehydes or ketones to form imines or related compounds.

These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity.

Mechanism of Action

Process and Data

The mechanism of action for 4-amino-N-(3,4-dimethylphenyl)benzamide in biological systems often involves its interaction with specific receptors or enzymes. For instance:

  • It may inhibit certain enzymes involved in metabolic pathways, potentially showing anti-inflammatory or analgesic effects.
  • Its structural similarity to other bioactive compounds allows it to bind effectively to target sites within biological systems.

Studies involving docking simulations have shown that this compound can interact favorably with targets like protein kinases, which are critical in various signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 202.25 g/mol
  • Melting Point: Typically ranges from 150°C to 160°C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity of amines and amides; can form salts with acids.

Relevant data from studies indicate that compounds within this class often exhibit good stability and moderate reactivity profiles suitable for further functionalization.

Applications

Scientific Uses

4-amino-N-(3,4-dimethylphenyl)benzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases such as cancer or inflammation.
  • Biochemical Research: Used in studies exploring enzyme inhibition mechanisms or receptor-ligand interactions.
  • Material Science: Investigated for its properties in polymer chemistry where amide linkages are beneficial.

Research continues to explore its full potential across various scientific disciplines, emphasizing its versatility as a chemical entity.

Introduction to Benzamide Derivatives in Anticonvulsant Research

Historical Context of 4-Aminobenzamides in Epilepsy Therapeutics

The exploration of 4-aminobenzamides as anticonvulsants emerged in the late 20th century amid efforts to address limitations of first-generation antiepileptic drugs. Early candidates like phenytoin exhibited narrow therapeutic indices, with toxic effects (nystagmus, ataxia) manifesting at plasma concentrations only marginally above therapeutic levels [3]. This critical need for safer agents catalyzed research into N-phenyl-substituted benzamide derivatives. The seminal compound 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide, ADD 75073) demonstrated exceptional potency in maximal electroshock seizure (MES) tests—the gold standard for predicting efficacy against tonic-clonic seizures. Intraperitoneal administration in mice yielded an MES ED₅₀ of 2.6 mg/kg, significantly surpassing phenytoin (ED₅₀ = 9.5 mg/kg) [1] [3]. This established the 4-aminobenzamide scaffold as a pharmacologically privileged structure for seizure control, setting the stage for structural refinements to optimize activity and tolerability. Subsequent research focused on modifying the N-phenyl ring’s substitution patterns, leading to derivatives like 4-amino-N-(3,4-dimethylphenyl)benzamide [6].

Table 1: Evolution of Key 4-Aminobenzamide Anticonvulsants

CompoundKey Structural FeatureMES ED₅₀ (mg/kg, mouse i.p.)Primary Reference
Phenytoin (Reference)Hydantoin9.5 [1]
4-amino-N-(2,6-dimethylphenyl)benzamide (Ameltolide)2,6-Dimethylphenyl2.6 [1] [3]
4-amino-N-(3,4-dimethylphenyl)benzamide3,4-DimethylphenylData specific to this isomer not fully reported; active scaffold [6]
4-amino-N-(2-ethylphenyl)benzamide2-EthylphenylEquivalent to ~5.7 mg/kg* [4]

*Note: ED₅₀ = 28.6 μmol/kg [4]; MW = 240.3 g/mol → ~5.7 mg/kg.

Rationale for Structural Optimization in Antiepileptic Drug Design

Structural optimization of the 4-aminobenzamide scaffold was driven by three core objectives: enhancing MES potency, broadening the therapeutic spectrum, and improving the protective index (PI = TD₅₀/ED₅₀). Early derivatives like ameltolide exhibited remarkable MES suppression but lacked efficacy against pentylenetetrazole (PTZ)-induced seizures (predictive for absence epilepsy) [1] [3]. This narrow spectrum necessitated exploration of N-phenyl substitutions to modulate target engagement and physicochemical properties. Key optimization strategies included:

  • Alkyl Chain Positional Isomerism: Shifting methyl groups from the 2,6-positions (ameltolide) to the 3,4-positions altered molecular planarity and steric hindrance around the anilide nitrogen, potentially influencing binding to voltage-gated sodium channels—a primary target for MES-active drugs [3] [6].
  • Alkyl Chain Elongation: Replacing methyl with ethyl groups (e.g., 4-amino-N-(2-ethylphenyl)benzamide) aimed to enhance hydrophobic interactions within the binding pocket while maintaining favorable conformational geometry. Molecular modeling confirmed that such isomerizations preserved the low-energy conformation critical for activity [4].
  • Pharmacophore Refinement: Systematic analysis defined the essential pharmacophore: a hydrogen bond donor/acceptor (amide NH/C=O), an electron donor (4-amino group), and hydrophobic domains (aromatic rings and alkyl substituents). Optimal activity required precise spatial orientation of these elements [6]. The 4-amino group’s role was particularly crucial, as its deletion or substitution drastically reduced MES efficacy [1] [3].

Table 2: Impact of Structural Modifications on Anticonvulsant Profile

Modification TypeExample CompoundKey Outcome
Ortho-Dialkylation4-amino-N-(2,6-dimethylphenyl)benzamideHigh MES potency (ED₅₀ 2.6 mg/kg i.p. mouse); Narrow spectrum (PTZ inactive)
Meta/Orientation4-amino-N-(3,4-dimethylphenyl)benzamideAltered steric/electronic profile; Activity retained (qualitative MES data)
Ortho-Monoalkyl Chain Extension4-amino-N-(2-ethylphenyl)benzamideMaintained MES potency (ED₅₀ 5.7 mg/kg i.p. mouse); Improved rat oral PI >51 [4]
Core Scaffold Change3-Aminobenzamide analogsMarkedly reduced activity (e.g., only 13% inhibition @ 12.5 μM) [5]

Role of N-Substituted Phenyl Moieties in Pharmacological Activity

The N-phenyl ring’s substitution pattern is a critical determinant of anticonvulsant efficacy and neurotoxicity, primarily influencing steric bulk, lipophilicity, and electronic distribution. Comparative studies reveal distinct structure-activity relationships:

  • Steric and Conformational Effects:
  • Ortho-Substitution (2,6-dimethyl or 2-ethyl): Bulky ortho groups enforce near-orthogonality between the benzamide core and the N-phenyl ring. This conformation is believed to mimic the bioactive form of phenytoin-like anticonvulsants, facilitating optimal interaction with the voltage-gated sodium channel pore. Molecular modeling of 4-amino-N-(2-ethylphenyl)benzamide confirmed that translocation of one methyl unit (from 2,6-dimethyl to 2-ethyl) preserved this essential low-energy conformation [4].
  • Meta/Substitution (3,4-dimethyl): While specific data for 4-amino-N-(3,4-dimethylphenyl)benzamide is less extensively documented than ameltolide, its inclusion in patents and studies implies retained activity within the 4-aminobenzamide series. Meta-substitution likely alters electron density on the anilide nitrogen and modulates overall molecular planarity compared to ortho-substituted analogs, potentially influencing binding kinetics and metabolic stability [3] [6].
  • Electronic and Hydrophobic Contributions:
  • Methyl or ethyl groups donate electrons, increasing electron density on the anilide nitrogen. This enhances hydrogen-bond donating capacity (via the amide NH) to key residues in the sodium channel binding site.
  • Hydrophobic substituents augment membrane permeability and influence distribution. Increased lipophilicity generally correlates with enhanced central nervous system penetration but may also elevate neurotoxicity risk. The exceptionally high protective index (PI >51) observed for 4-amino-N-(2-ethylphenyl)benzamide in orally dosed rats (TD₅₀ >1,530 μmol/kg vs ED₅₀ 29.8 μmol/kg) highlights how strategic alkyl chain modification (ethyl vs methyl) can profoundly improve tolerability [4].
  • Position-Specific Activity Trends:Quantitative comparisons demonstrate that activity is highly sensitive to substituent position:
  • 2,6-Dimethyl: Highest intrinsic MES potency (lowest ED₅₀) but potential for narrower spectrum and higher relative neurotoxicity in some models (mouse PI = TD₅₀/ED₅₀ ~3.36 for closely related analogs) [4].
  • 2-Ethyl: Maintains high MES potency with significantly improved rat oral PI (>51), suggesting a favorable shift in the therapeutic window [4].
  • 3,4-Dimethyl: Positioned within the active pharmacophore space but likely exhibits intermediate steric and electronic properties compared to ortho-substituted counterparts. Its precise efficacy and PI await detailed published quantification, though its structural assignment confirms exploration within optimized benzamide scaffolds [3] [6].

Table 3: Influence of N-Phenyl Substituents on Biological Activity

Substituent PatternRepresentative CompoundKey Pharmacological ParametersCitation
2,6-DimethylAmeltolide (ADD 75073)MES ED₅₀ (mouse i.p.): 2.6 mg/kg; PI (mouse): Lower than 2-ethyl analog [1] [3] [4]
2-Ethyl4-Amino-N-(2-ethylphenyl)benzamideMES ED₅₀ (mouse i.p.): ~5.7 mg/kg (28.6 μmol/kg); PI (rat oral): >51 [4]
3,4-Dimethyl4-Amino-N-(3,4-dimethylphenyl)benzamideQualitative MES activity (specific ED₅₀ not fully detailed in provided results); Confirmed active scaffold [3] [6]
Unsubstituted Phenyl4-Amino-N-phenylbenzamideReduced activity compared to alkyl-substituted analogs; Higher ED₅₀ expected [6]

The strategic manipulation of the N-phenyl moiety in 4-amino-N-(3,4-dimethylphenyl)benzamide and its analogs represents a deliberate effort to balance potent sodium channel blockade (conferring MES efficacy) with optimized physicochemical properties to maximize brain delivery and minimize off-target neurotoxicity. This approach underscores the importance of steric and electronic fine-tuning in developing superior antiepileptic agents within the 4-aminobenzamide chemical class.

Properties

CAS Number

97042-51-8

Product Name

4-amino-N-(3,4-dimethylphenyl)benzamide

IUPAC Name

4-amino-N-(3,4-dimethylphenyl)benzamide

Molecular Formula

C15H16N2O

Molecular Weight

240.306

InChI

InChI=1S/C15H16N2O/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

KDQVEDYFNKJHLD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.